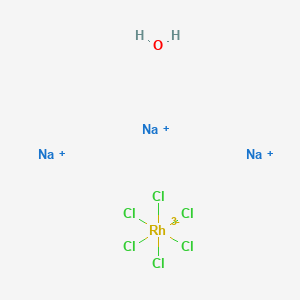

Sodium hexachlororhodate(III) hydrate

Description

Significance of Rhodium(III) Coordination Compounds in Contemporary Chemical Research

Rhodium(III) coordination compounds are of substantial importance in modern chemical research, largely due to their versatile applications in catalysis and materials science. nih.gov The Rh(III) oxidation state, with its d⁶ electron configuration, typically forms stable, kinetically inert octahedral complexes. wikipedia.org This stability is a key factor in their utility.

Researchers have increasingly focused on rhodium(III) complexes for several reasons:

Catalysis: Many Rh(III) species are pivotal in homogeneous catalysis. nih.gov They are used to prepare catalytically active rhodium(I) and rhodium(III) species for important organic reactions. nih.gov The development of rhodium-based catalysts has been so effective that it has often replaced technologies that relied on less expensive but less efficient cobalt catalysts. wikipedia.org

Organometallic Chemistry: Hydrated rhodium trichloride (B1173362), a key Rh(III) compound, is a common starting reagent for the synthesis of organometallic complexes. wikipedia.org These complexes are instrumental in reactions like olefin hydrogenation and hydroformylation. wikipedia.org

Unique Reactivity: The predictable octahedral geometry of Rh(III) compounds allows for the systematic study of ligand substitution effects on the complex's reactivity and properties. wikipedia.orgresearchgate.net This has led to the synthesis of novel complexes with tailored functions. nih.gov

Fundamental Role of the Hexachlororhodate(III) Anion as a Precursor and Active Species

The hexachlororhodate(III) anion, [RhCl₆]³⁻, is a fundamental building block in rhodium chemistry. Its primary role is that of a precursor, or starting material, for the synthesis of a multitude of other rhodium compounds. Sodium hexachlororhodate(III) is a particularly important salt for this purpose.

The utility of the [RhCl₆]³⁻ anion stems from the lability of its chloride ligands, which can be substituted by other ligands to form new complexes. For instance, the commercially vital compound, hydrated rhodium(III) chloride (RhCl₃(H₂O)₃), is produced from sodium hexachlororhodate(III) (Na₃RhCl₆). wikipedia.org The process involves converting the sodium salt to the acidic form, H₃RhCl₆, via ion exchange, which is then recrystallized from water to yield the hydrated trichloride. wikipedia.org

Furthermore, all rhodium(III) chloroamines can, in principle, be prepared through reactions starting with the [RhCl₆]³⁻ anion and reacting it with ammonia (B1221849) or ammonium (B1175870) chloride. nih.gov The relative ease of substitution for the initial chloride ligands makes it an ideal starting point for creating complexes with varied coordination spheres. nih.gov

Historical Development and Evolution of Rhodium(III) Chloro Complex Investigations

The history of rhodium is intrinsically linked to its chloro complexes. In 1803, English chemist William Hyde Wollaston discovered rhodium while analyzing a sample of platinum ore from South America. scienceinfo.com After removing platinum and palladium from the ore, he was left with a dark red powder, which was identified as sodium rhodium chloride, Na₃RhCl₆·12H₂O. scienceinfo.com He successfully isolated rhodium metal from this salt by treating it with hydrogen gas. The element was named rhodium from the Greek word "rhodon," meaning rose, a nod to the reddish color of its chloro compounds in solution. scienceinfo.combritannica.com

Following its discovery, research into rhodium(III) complexes, particularly the chloro and amino complexes, has been ongoing for over a century. nih.gov Among the earliest and most studied of these is pentamminechlororhodium(III) chloride, [Rh(NH₃)₅Cl]Cl₂, which was one of the first Rh(III) coordination compounds to be structurally characterized. nih.gov

Early investigations laid the groundwork for understanding the coordination chemistry of rhodium. Aqueous solutions of rhodium(III) chloride were found to contain a variety of species, including [Rh(H₂O)₆]³⁺, [RhCl(H₂O)₅]²⁺, and different isomers of [RhCl₂(H₂O)₄]⁺ and [RhCl₃(H₂O)₃]. wikipedia.org The study of these fundamental chloro-aquo complexes was crucial for developing the complex aqueous processing techniques required to separate and purify rhodium and other platinum-group metals. britannica.com This historical research established the foundation for the modern applications of rhodium compounds in catalysis and advanced materials.

Properties

Molecular Formula |

Cl6H2Na3ORh |

|---|---|

Molecular Weight |

402.6 g/mol |

IUPAC Name |

trisodium;hexachlororhodium(3-);hydrate |

InChI |

InChI=1S/6ClH.3Na.H2O.Rh/h6*1H;;;;1H2;/q;;;;;;3*+1;;+3/p-6 |

InChI Key |

MZABZUOCTRHNCQ-UHFFFAOYSA-H |

Canonical SMILES |

O.[Na+].[Na+].[Na+].Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Sodium Hexachlororhodate Iii Hydrate and Derived Complexes

Established Synthetic Pathways for Hexachlororhodate(III) Salts

The formation of the hexachlororhodate(III) anion is a fundamental process in rhodium chemistry, achievable through several reliable methods. These pathways typically involve the use of a rhodium(III) precursor and an abundant source of chloride ions to ensure the formation of the fully chlorinated octahedral complex.

Direct Synthesis from Rhodium(III) Precursors and Chloride Sources

The most straightforward and common method for preparing hexachlororhodate(III) salts is the direct reaction of a rhodium(III) precursor, typically hydrated rhodium(III) chloride (RhCl₃·xH₂O), with a stoichiometric excess of a chloride salt in an acidic aqueous medium. nih.gov The presence of excess chloride ions in solution shifts the equilibrium towards the formation of the stable [RhCl₆]³⁻ complex.

For instance, the ammonium (B1175870) salt, (NH₄)₃[RhCl₆]·H₂O, can be synthesized with a quantitative yield by the slow evaporation of a 3 M hydrochloric acid solution containing stoichiometric amounts of RhCl₃·xH₂O and ammonium chloride (NH₄Cl). nih.gov This method is directly analogous to the synthesis of sodium hexachlororhodate(III) hydrate (B1144303), where sodium chloride (NaCl) is used in place of ammonium chloride. The rhodium trichloride (B1173362) hydrate dissolves in the HCl solution to form various chloro-aquo species, which are subsequently converted to the hexachloro anion in the high chloride concentration. wikipedia.org

| Rhodium Precursor | Chloride Source | Solvent/Medium | Conditions | Product | Yield | Reference |

| RhCl₃·xH₂O | NaCl | 3 M HCl (aq) | Slow evaporation | Na₃[RhCl₆]·xH₂O | High | Analogous to nih.gov |

| RhCl₃·xH₂O | NH₄Cl | 3 M HCl (aq) | Slow evaporation | (NH₄)₃[RhCl₆]·H₂O | Quantitative | nih.gov |

| H₃[RhCl₆] | NH₄Cl | Water | Evaporation | (NH₄)₃[RhCl₆]·H₂O | High | nih.gov |

Halide Exchange Reactions for [RhCl₆]³⁻ Formation

Halide exchange reactions provide an alternative route to the [RhCl₆]³⁻ anion, starting from other rhodium(III) halide complexes. In this process, heavier halide ligands (bromide or iodide) are replaced by chloride. This transformation is typically driven by mass action, using a large excess of a chloride source. Research has demonstrated the feasibility of halide exchange on rhodium(III) centers, for example, in the conversion of rhodium(III) dichloride complexes to their diiodide counterparts upon treatment with potassium iodide. whiterose.ac.uknih.gov

Conceptually, a rhodium complex containing bromide ligands, such as sodium hexabromorhodate(III) (Na₃[RhBr₆]), could be converted to Na₃[RhCl₆] by reaction with a high concentration of chloride ions. This could be achieved by dissolving the bromo complex in concentrated hydrochloric acid or a saturated solution of sodium chloride. The large excess of Cl⁻ ions would drive the equilibrium of the ligand exchange towards the formation of the thermodynamically stable hexachlororhodate(III) complex.

| Starting Complex | Exchange Reagent | Driving Force | Conceptual Product | Reference |

| [RhBr₆]³⁻ | Excess NaCl or HCl | Mass Action | [RhCl₆]³⁻ | Principle from whiterose.ac.uknih.gov |

| [RhI₆]³⁻ | Excess NaCl or HCl | Mass Action | [RhCl₆]³⁻ | Principle from whiterose.ac.uknih.gov |

| [RhCl₂(L)₄]⁺ | KI | Precipitation/Stability | [RhI₂(L)₄]⁺ | whiterose.ac.uknih.gov |

Preparation of Functionalized Rhodium(III) Chloro Complexes

Sodium hexachlororhodate(III) serves as a versatile precursor for a wide range of octahedral rhodium(III) complexes through the systematic substitution of its chloride ligands.

Synthesis of Octahedral Rhodium(III) Chloroamines

Rhodium(III) octahedral complexes containing both amine and chloride ligands are fundamental compounds in rhodium chemistry and are often prepared from hexachlororhodate(III) salts. nih.govnih.gov The substitution of chloride ligands by ammonia (B1221849) is a stepwise process, and specific isomers can be isolated by carefully controlling the reaction conditions. RhCl₃·xH₂O is a common starting material, which forms [RhCl₆]³⁻ in chloride-rich solutions, making it a direct precursor. nih.gov

Key examples of chloroamine synthesis include:

Ammonium Pentachloroaminerhodate(III), (NH₄)₂[Rh(NH₃)Cl₅]: This complex can be prepared from Na₃[RhCl₆] by reacting it with a mixture of ammonium chloride and ammonium acetate (B1210297) in water. nih.gov This represents the first step in the substitution of chloride by an amine ligand.

Trans–Dichlorotetraminerhodium(III) Chloride, trans–[Rh(NH₃)₄Cl₂]Cl: This complex has been obtained through the direct reaction of [RhCl₆]³⁻ (formed in situ from RhCl₃·xH₂O) with ammonia at a high pH. nih.gov

The synthesis of the full range of [RhClₓ(NH₃)₆₋ₓ] complexes can be complex due to the kinetic difficulty in substituting the final chloride ligand in species like [Rh(NH₃)₅Cl]²⁺. nih.gov

| Starting Material | Reagents | Key Conditions | Product Complex | Reference |

| Na₃[RhCl₆] | NH₄Cl, NH₄CH₃COO | Aqueous solution, heating | (NH₄)₂[Rh(NH₃)Cl₅] | nih.gov |

| RhCl₃·xH₂O | NH₄Cl, (NH₄)₂CO₃ | Heated on steam bath, extracted with HCl | trans–[Rh(NH₃)₄Cl₂]Cl | nih.gov |

| (NH₄)₂Na[Rh(NO₂)₆] | 1. NH₃ (aq), 2. KCl | Boiled in ammonia, then addition of KCl | cis–K[Rh(NH₃)₂Cl₄]·KCl | nih.gov |

Derivatization with Terpyridine Ligands

The chloride ligands of the [RhCl₆]³⁻ anion can be substituted by multidentate chelating ligands, such as terpyridine (tpy), to form highly stable complexes. The reaction of hydrated rhodium(III) chloride with one equivalent of terpyridine in ethanol (B145695) at elevated temperatures yields the neutral complex, trichloro(terpyridine)rhodium(III), [Rh(tpy)Cl₃]. mdpi.com In this complex, the terpyridine ligand acts as a tridentate ligand, coordinating to the rhodium center via its three nitrogen atoms in a meridional fashion, while three chloride ions occupy the remaining coordination sites of the octahedron. This synthesis demonstrates a direct and efficient method for incorporating pincer-type ligands into the rhodium(III) coordination sphere, using a chloro-rhodium precursor. mdpi.com

| Rhodium Precursor | Ligand | Solvent | Conditions | Product Complex | Reference |

| RhCl₃·3H₂O | 2,2':6',2''-Terpyridine (tpy) | Ethanol | 90 °C | [Rh(tpy)Cl₃] | mdpi.com |

Complexation with N-Heterocyclic Ligands

Beyond simple amines, a diverse range of N-heterocyclic ligands can be used to derivatize rhodium(III) chloro complexes. These ligands include pyridines and N-heterocyclic carbenes (NHCs), which form robust bonds with the rhodium center and are integral to many catalytic applications. nih.gov

Pyridine (B92270) Ligands: The reaction of rhodium(III) chloride with pyridine (py) in a suitable solvent leads to the substitution of chloride ligands to form complexes such as mer-[RhCl₃(py)₃]. The reactivity of rhodium centers with pyridyl groups is also fundamental to catalytic cycles where pyridine-containing substrates are used. acs.orgnih.gov

N-Heterocyclic Carbene (NHC) Ligands: Modern synthetic methods allow for the preparation of Rh(III)-NHC complexes from rhodium chloride precursors. A common route involves the reaction of an imidazolium (B1220033) salt (the NHC precursor) with a silver(I) oxide to form a silver-NHC intermediate. This intermediate then undergoes in-situ transmetalation with a rhodium(III) chloride complex, such as [Rh(Cp*)Cl₂]₂, to yield the target Rh(III)-NHC complex. nih.gov This method avoids the direct reaction with the often-inert [RhCl₆]³⁻ by using a more reactive rhodium starting material.

| Rhodium Precursor | Ligand Type | Synthetic Method | Example Product | Reference |

| RhCl₃·xH₂O | Pyridine | Ligand Substitution | mer-[RhCl₃(py)₃] | General Knowledge |

| [Rh(Cp)Cl₂]₂ | N-Heterocyclic Carbene (NHC) | Transmetalation from Ag-NHC | [Rh(Cp)Cl₂(NHC)] | nih.gov |

Formation of Rhodium(III) Complexes Bearing Redox-Active Ligands

The synthesis of rhodium(III) complexes incorporating redox-active ligands is a significant area of research, as these molecules have potential applications in catalysis and materials science. Sodium hexachlororhodate(III) hydrate, or the closely related rhodium(III) chloride hydrate, provides the Rh(III) source for these syntheses. marquette.edunih.gov

A notable example involves the reaction with the redox-active ligand H(L), where L represents bis(4-methyl-2-(1H-pyrazol-1-yl)phenyl)amido. The synthetic pathway begins by reacting rhodium(III) chloride hydrate with the protonated ligand H(L) in refluxing ethanol. This reaction leads to the precipitation of an insoluble intermediate, [H(L)]RhCl₃. marquette.edunih.gov To improve solubility and create a more versatile reagent, this intermediate is treated with tetraethylammonium (B1195904) hydroxide (B78521) (NEt₄OH) in methanol. This step deprotonates the ligand, yielding the soluble, deep-green title compound, (NEt₄)[(L)RhCl₃]·H₂O, in nearly quantitative amounts. marquette.edu

This soluble complex serves as a key starting material for a variety of further derivatives. By reacting it with Lewis bases such as pyridine, triethylphosphine, or pyrazine, one of the chloride ligands can be substituted. nih.gov These reactions typically result in charge-neutral complexes with the general formula trans-(L)RhCl₂(Lewis Base). nih.gov Further reactions using thallium(I) salts to abstract additional chloride ligands can produce cationic complexes. nih.gov

| Complex ID | Formula | Complex Charge | Oxidation Potential (V vs Ag/AgCl) |

| 2 | (NEt₄)[(L)RhCl₃] | Anionic | +0.27 |

| trans-3 | trans-(L)RhCl₂(py) | Neutral | +0.48 |

| cis-3 | cis-(L)RhCl₂(py) | Neutral | +0.38 |

| trans-4 | trans-(L)RhCl₂(PEt₃) | Neutral | +0.48 |

| cis-4 | cis-(L)RhCl₂(PEt₃) | Neutral | +0.38 |

| trans-5 | trans-(L)RhCl₂(pyz) | Neutral | +0.59 |

| 6 | (L)Rh(py)₂Cl | Cationic | +0.84 |

| 10 | (L)Rh(ttpy)₂ | Dicationic | +1.18 |

Data sourced from electrochemical studies in CH₂Cl₂. nih.gov

Controlled Synthesis of Rhodium Nanomaterials Utilizing Hexachlororhodate(III) Precursors

Sodium hexachlororhodate(III) hydrate is a widely used precursor for the synthesis of rhodium (Rh) nanomaterials due to its solubility and ease of reduction. The size and shape of the resulting nanoparticles can be controlled by adjusting reaction parameters, the choice of reducing and capping agents, and the precursor itself. nih.govsciltp.com The polyol method is a common technique, where a polyol such as ethylene (B1197577) glycol serves as both the solvent and the reducing agent. nih.gov

In a typical synthesis, the rhodium precursor is reduced in the polyol at an elevated temperature, often in the presence of a capping agent like poly(vinylpyrrolidone) (PVP) to prevent aggregation and control growth. nih.gov The choice of precursor has a significant impact on the final nanoparticle size. For instance, using a chloride-containing precursor like RhCl₃ (a source of the hexachlororhodate ion in solution) leads to smaller nanoparticles compared to an organometallic precursor like rhodium(III) acetylacetonate (B107027) (Rh(acac)₃). sciltp.com This is attributed to the presence of chloride ions, which are reported to increase the dispersion of metal atoms during the reduction process. sciltp.com

By systematically adjusting the ratio of chloride to acetylacetonate precursors, the size of the Rh nanoparticles can be finely tuned. sciltp.com This control over particle size is crucial as it directly influences the catalytic properties of the material, particularly the ratio of edge-to-terrace sites which can be critical for catalytic activity and selectivity. sciltp.com

| Rhodium Precursor(s) | Capping Agent | Synthesis Method | Resulting Particle Size (nm) | Morphology |

| RhCl₃ | PVP | Polyol Reduction | 2.9 (seeds) | Isotropic Clusters |

| RhCl₃ | PVP | Seeded Growth | 3 - 7 | Cuboctahedra, Multipods |

| RhCl₃ | None (SBA-15 support) | Impregnation-Reduction | 1.6 ± 0.3 | Nanoparticles |

| 50:50 RhCl₃:Rh(acac)₃ | None (SBA-15 support) | Impregnation-Reduction | 3.2 ± 0.6 | Nanoparticles |

| Rh(acac)₃ | None (SBA-15 support) | Impregnation-Reduction | 6.4 ± 0.9 | Nanoparticles |

Data compiled from studies on nanoparticle synthesis. nih.govsciltp.com

Furthermore, the growth kinetics can be manipulated to produce different shapes. For example, a slow, controlled addition of the rhodium precursor to a suspension of pre-formed rhodium seeds (a technique known as seeded growth) can lead to the formation of well-defined shapes like cuboctahedra and multipods. nih.gov This demonstrates that hexachlororhodate(III) precursors are versatile starting materials for the rational design of catalytically active rhodium nanostructures.

Coordination Chemistry and Structural Aspects of Rhcl6 3− Systems

Octahedral Geometry and Electronic Structure of Rhodium(III)

Rhodium(III) complexes, including the hexachlororhodate(III) anion, consistently exhibit an octahedral coordination geometry. mdpi.com In the [RhCl6]3- complex, the central rhodium ion is surrounded by six chloride ligands, creating a stable octahedral arrangement. researchgate.net This geometry is a fundamental aspect of Rh(III) coordination chemistry. mdpi.comnih.gov

The electronic configuration of the rhodium atom is [Kr] 4d⁸ 5s¹. In its +3 oxidation state, rhodium has a d⁶ electron configuration. In an octahedral ligand field, these six d-electrons occupy the lower energy t2g orbitals, resulting in a low-spin configuration. This arrangement leads to a diamagnetic complex, as all electrons are paired.

| Property | Description |

|---|---|

| Coordination Geometry | Octahedral |

| Rhodium(III) Electron Configuration | d⁶ (low-spin) |

| Magnetic Properties | Diamagnetic |

Ligand Substitution Phenomena in Aqueous and Non-Aqueous Media

The hydrolysis of [RhCl6]3− in alkaline aqueous solutions proceeds through a series of successive ligand substitution reactions where chloride ions are replaced by hydroxide (B78521) ions. nih.gov This process ultimately leads to the quantitative formation of the hexahydroxorhodate(III) complex, [Rh(OH)6]3-. nih.gov Spectrophotometric studies have elucidated that the transformation of [RhCl6]3− to [RhCl5(OH)]3− is the rate-determining step in this pathway. nih.gov

The reaction pathway can be summarized as follows: [RhCl6]3− + OH− → [RhCl5(OH)]3− + Cl− (rate-determining) [RhCl5(OH)]3− + 5OH− → [Rh(OH)6]3− + 5Cl− (subsequent fast steps)

The activation parameters for the rate-determining step have been determined, providing insight into the energy requirements of the reaction. nih.gov

| Parameter | Value |

|---|---|

| Activation Enthalpy (ΔH‡) | 105 ± 4 kJ mol−1 |

| Activation Entropy (ΔS‡) | 59 ± 10 J K−1 mol−1 |

The stereochemical outcome of chloride substitution in rhodium(III) chloro complexes is dependent on the reaction medium. In acidic solutions, the hydrolysis of [RhCl6]3− proceeds via a cis route. nih.gov Density Functional Theory (DFT) calculations have corroborated experimental data showing the kinetic stereochemical sequence as: [RhCl6]3− → [RhCl5(H2O)]2− → cis-[RhCl4(H2O)2]− nih.gov

Conversely, in a basic solution, DFT calculations predict that the trans route of substitution is kinetically favored. nih.gov The predicted pathway is: [RhCl6]3− → [RhCl5(OH)]3− → trans-[RhCl4(OH)2]3− nih.gov

This difference in stereochemical outcome highlights the significant role of the reaction environment in directing the substitution pathway.

The presence of coordinated hydroxo ligands has a pronounced effect on the substitution kinetics of rhodium(III) chloro complexes. Once the first hydroxo ligand is introduced into the coordination sphere, it induces a rapid substitution of the remaining chloride ligands. nih.gov This labilizing effect of the hydroxo ligand accelerates the formation of the final [Rh(OH)6]3− product. nih.gov The transformation of [RhCl6]3− into [RhCl5(OH)]3− is the slow, rate-determining step, after which the subsequent substitutions occur much more rapidly. nih.gov This phenomenon is attributed to the electronic properties of the hydroxo ligand, which facilitates the dissociation of the remaining chloride ligands.

Intramolecular Interactions and Ligand Design in Rhodium(III) Complexes

Recent research has demonstrated the existence of intramolecular dative bonding between a nominally inert trifluoromethyl (CF3) group and a rhodium(III) center. dntb.gov.ua In a series of 2,2′-biphenyl complexes of rhodium, the presence of these Rh-F interactions has been confirmed through X-ray diffraction and NMR spectroscopy. dntb.gov.ua The Rh-F contact distances observed in the solid state range from 2.36 to 2.45 Å. dntb.gov.ua In solution, evidence for this interaction is provided by the hindered rotation of the C-CF3 bond and the observation of time-averaged 1JRhF and 2JCF coupling constants in the NMR spectra. dntb.gov.ua This finding challenges the traditional view of the CF3 group as a non-coordinating appendage and opens new avenues for ligand design in rhodium(III) chemistry.

| Experimental Technique | Observation |

|---|---|

| X-ray Diffraction | Rh-F contact distances of 2.36–2.45 Å |

| NMR Spectroscopy | Hindered C-CF3 bond rotation and the presence of time-averaged 1JRhF and 2JCF coupling |

Linkage Isomerism in Sulfonyl-Substituted Thiourea (B124793) Rhodium(III) Complexes

The coordination of sulfonyl-substituted thiourea ligands to rhodium(III) centers introduces the possibility of linkage isomerism, a phenomenon rooted in the ambidentate nature of the ligand. tandfonline.com These ligands, with the general formula RSO₂NHC(S)NHR', possess two non-equivalent nitrogen atoms and a sulfur atom, all capable of coordinating to a metal center. tandfonline.comnih.gov In the context of rhodium(III) complexes, chelation typically occurs in a bidentate fashion through the sulfur atom and one of the two nitrogen atoms, forming a stable four-membered metallocycle. tandfonline.comwaikato.ac.nz

The choice of which nitrogen atom participates in the coordination sphere dictates the resulting linkage isomer. Two distinct isomers are possible: the proximal and the distal isomer. rsc.orgresearchgate.net

Proximal Isomer : Coordination occurs via the sulfur atom and the nitrogen atom directly bonded to the sulfonyl group (S,N-sulfonyl). This arrangement places the bulky sulfonyl group near the rhodium center. tandfonline.comrsc.org

Distal Isomer : Coordination involves the sulfur atom and the nitrogen atom of the non-sulfonated amine or amide group (S,N-alkyl/aryl). This conformation positions the sulfonyl group away from the immediate coordination sphere of the metal. tandfonline.comrsc.org

General Structures of Linkage Isomers

| Isomer Type | Coordinating Atoms | Position of Sulfonyl Group | General Representation |

|---|---|---|---|

| Proximal | S, N(sulfonyl) | Near the metal coordination sphere | M-S-C-N(SO₂R) |

| Distal | S, N(non-sulfonated) | Away from the metal coordination sphere | M-S-C-N(R') |

Research on organometallic rhodium(III) complexes, particularly those with a "piano stool" geometry, has demonstrated that steric factors play a crucial role in determining which linkage isomer is formed. waikato.ac.nzrsc.org The steric bulk around the rhodium center, influenced by ancillary ligands such as pentamethylcyclopentadienyl (Cp*), can dictate the preferential formation of one isomer over the other. waikato.ac.nzrsc.orgwaikato.ac.nz While the proximal isomer is commonly observed, introducing sufficient steric hindrance around the metal can force the formation of the distal isomer. waikato.ac.nz

In some cases, the initially formed complex may be the kinetically favorable product, which can then undergo isomerization to the more thermodynamically stable form. rsc.org For instance, studies on related ruthenium systems have observed proximal-to-distal isomerization in solution, a transformation confirmed by ¹H and ³¹P{¹H} NMR spectroscopy and supported by DFT calculations. rsc.org

Furthermore, non-covalent interactions can contribute to the stabilization of a particular isomer. tandfonline.comwaikato.ac.nz Computational analyses have revealed the potential for a chalcogen bond to form between the thiourea sulfur atom and a sulfonyl oxygen atom. tandfonline.comrsc.org This type of interaction, where the electron-deficient region on the sulfur atom (σ-hole) interacts with the electron-rich sulfonyl oxygen, has been identified as a stabilizing factor, particularly for the distal isomer in related platinum(II) complexes where the thiourea ligand binds as a dianion. tandfonline.comwaikato.ac.nz The definitive characterization and differentiation of these isomers rely on advanced analytical techniques, primarily single-crystal X-ray diffraction, which provides unambiguous structural information. waikato.ac.nzrsc.org

Factors Influencing Isomer Formation and Stability

| Factor | Influence on Isomerism | Details |

|---|---|---|

| Steric Bulk | Determines isomeric preference | Increased steric hindrance around the Rh(III) center favors the formation of the distal isomer. waikato.ac.nz |

| Thermodynamics | Can lead to isomerization | The kinetically favored product (e.g., proximal) can convert to the more thermodynamically stable isomer (e.g., distal) in solution. rsc.org |

| Non-covalent Interactions | Stabilizes specific isomers | Chalcogen bonding between the thiourea sulfur and a sulfonyl oxygen can provide additional stability. tandfonline.com |

Reaction Mechanisms and Kinetic Investigations Involving Sodium Hexachlororhodate Iii Hydrate

Kinetics of Ligand Exchange Reactions in Rhodium(III) Chloro Systems

The kinetics of ligand exchange in rhodium(III) chloro systems, such as those involving the hexachlororhodate(III) anion, [RhCl6]3-, are characterized by relatively slow reaction rates compared to many other transition metal complexes. These reactions are fundamental to understanding the activation pathways for catalysis and the formation of new rhodium compounds. nih.govresearchgate.net

Detailed kinetic analysis of this first hydrolysis step yielded specific activation parameters, which are summarized in the table below. acs.org

| Parameter | Value | Units |

| Activation Enthalpy (ΔH‡) | 105 ± 4 | kJ mol-1 |

| Activation Entropy (ΔS‡) | 59 ± 10 | J K-1 mol-1 |

Table 1: Activation parameters for the transformation of [RhCl6]3– into [RhCl5(OH)]3– in a 0.434–1.085 M NaOH matrix at temperatures between 5.5–15.3 °C. acs.org

The positive enthalpy of activation indicates a significant energy barrier for the ligand substitution, consistent with the general inertness of Rh(III) complexes. acs.org The positive entropy of activation suggests a dissociative mechanism, where the transition state is more disordered than the reactants, which is further explored in the following section. acs.org

Mechanistic Studies of Chloride Ligand Substitution Pathways

The substitution of chloride ligands in hexachlororhodate(III) can proceed through different mechanistic pathways, with the specific route depending on the reaction conditions, such as the nature of the solvent and the entering ligand.

A dissociative (D) mechanism is a common pathway for ligand substitution in octahedral complexes, particularly for those that are coordinatively saturated. libretexts.org This mechanism involves a two-step process where the leaving group first dissociates from the metal center to form an intermediate with a lower coordination number, which is then attacked by the entering ligand. libretexts.orglibretexts.orgresearchgate.net

For the [RhCl6]3- complex, the dissociative pathway can be represented as:

Dissociation: [RhCl6]3- ⇌ [RhCl5]2- + Cl- (slow)

Association: [RhCl5]2- + Y- → [RhCl5Y]3- (fast) (where Y- is the entering ligand, e.g., H2O or OH-)

The rate of this reaction is primarily dependent on the first step, the cleavage of the Rh-Cl bond, and is therefore largely independent of the concentration of the entering ligand Y-. libretexts.org Theoretical studies using density functional theory (DFT) support a dissociative mechanism for the substitution of chloride in [RhCl6]3-. acs.org These calculations help explain the kinetic differences observed in acidic versus basic media, attributing them to the nature of the entering nucleophile (H2O vs. OH-) and its influence on the stability of the transition state. acs.org The steric crowding around the rhodium center in the hexachlororhodate(III) ion favors a dissociative pathway, as the release of a chloride ligand alleviates steric strain. libretexts.org

As established through kinetic studies, the first substitution step in the hydrolysis of hexachlororhodate(III) is the RDS. acs.org In alkaline media, this corresponds to the transformation of [RhCl6]3- into [RhCl5(OH)]3-. acs.org Once the first hydroxide (B78521) ligand is coordinated, it induces a rapid succession of further chloride substitutions, leading to the final product, [Rh(OH)6]3-. acs.org

In acidic solutions, the RDS is the analogous aquation step: the substitution of the first chloride ligand by a water molecule to form [RhCl5(H2O)]2-. nih.govacs.org DFT calculations have corroborated experimental findings, showing that the kinetic pathway in acidic solution proceeds from [RhCl6]3- to [RhCl5(H2O)]2- and then to cis-[RhCl4(H2O)2]-. Conversely, in a basic solution, the calculations predict that a trans route of substitution is kinetically favored after the initial RDS, proceeding from [RhCl5(OH)]3- to trans-[RhCl4(OH)2]3-. acs.org

Catalytic Reaction Mechanisms Mediated by Rhodium(III) Chloro Species

Sodium hexachlororhodate(III) hydrate (B1144303) and the closely related rhodium(III) chloride are common precursors for generating catalytically active rhodium species. wikipedia.org While Rh(III) itself can be catalytically active, it often serves as a precatalyst that is reduced in situ to a more reactive Rh(I) species. wikipedia.org However, catalytic cycles involving the Rh(III) oxidation state are also well-established, particularly in C-H activation reactions. nih.govrsc.org

A general mechanistic cycle for a Rh(III)-catalyzed C-H activation/functionalization reaction often involves the following key steps:

C-H Activation: The Rh(III) catalyst, often coordinated to a directing group on the substrate, cleaves a C-H bond to form a rhodacycle intermediate. This is frequently the turnover-limiting step.

Coordination/Insertion: The second substrate (e.g., an alkyne or alkene) coordinates to the rhodium center and subsequently inserts into the Rh-C bond of the rhodacycle.

Reductive Elimination: The C-C or C-heteroatom bond of the final product is formed through reductive elimination, which regenerates the Rh(III) catalyst, allowing it to re-enter the catalytic cycle. In some cases, the rhodium may be transiently reduced to Rh(I) before being re-oxidized to Rh(III).

For example, in a three-component C-H activation of aromatics with amides and aldehydes, a Rh(III) catalyst is used. Mechanistic studies indicate that the reaction may involve transmetallation with a copper co-catalyst to form key intermediates that facilitate the addition across the imine formed in situ. rsc.org Understanding the deactivation pathways of these catalysts is also crucial; for instance, Rh(III) species can sometimes form inactive dimers or complexes that halt the catalytic turnover. nih.gov The versatility of rhodium chloro species allows them to serve as entry points into a vast array of catalytic transformations. researchgate.net

Catalytic Applications of Sodium Hexachlororhodate Iii Hydrate and Derived Species

Homogeneous Catalysis in Advanced Organic Transformations

Rhodium complexes derived from sodium hexachlororhodate(III) hydrate (B1144303) are pivotal in numerous homogeneous catalytic processes, valued for their efficiency and selectivity.

Rhodium(III) chloride hydrate, a compound closely related to and often used interchangeably with sodium hexachlororhodate(III) hydrate in catalyst preparation, is a key starting material for one of the most well-known hydrogenation catalysts, Wilkinson's catalyst, with the formula [RhCl(PPh₃)₃]. bluecactuslimited.comwikipedia.org This catalyst is highly effective for the hydrogenation of alkenes. wikipedia.org The synthesis of Wilkinson's catalyst involves the reaction of rhodium(III) chloride hydrate with an excess of triphenylphosphine (B44618) in a refluxing alcohol solvent, such as ethanol (B145695). wikipedia.org In this process, triphenylphosphine acts as both a ligand and a reducing agent, converting Rh(III) to Rh(I). wikipedia.org

The catalytic cycle of Wilkinson's catalyst for the hydrogenation of an alkene involves several key steps:

Ligand Dissociation: One or two triphenylphosphine ligands dissociate from the rhodium center to create a 14- or 12-electron complex.

Oxidative Addition: Molecular hydrogen (H₂) adds to the metal center, increasing the oxidation state of rhodium from (I) to (III).

Alkene Complexation: The alkene substrate coordinates to the rhodium center.

Migratory Insertion: One of the hydride ligands is transferred to the coordinated alkene, forming an alkyl-rhodium intermediate.

Reductive Elimination: The second hydride ligand is transferred to the alkyl group, leading to the formation of the alkane product and regenerating the active catalytic species. wikipedia.org

| Catalyst Precursor | Active Catalyst | Application |

| Sodium hexachlororhodate(III) hydrate / Rhodium(III) chloride hydrate | Wilkinson's Catalyst [RhCl(PPh₃)₃] | Homogeneous hydrogenation of alkenes |

Complexes derived from rhodium(III) chloride hydrate have been shown to catalyze cross-coupling reactions. For instance, rhodium catalysts are utilized in the conjugate reduction of cinnamaldehydes which is then followed by a cross-coupling reaction with arylboronic acids. scientificlabs.co.uk While palladium is more commonly associated with traditional cross-coupling reactions like the Suzuki-Miyaura or Heck reactions, rhodium catalysis offers alternative reactivity and selectivity. wikipedia.orgwikipedia.org

In the context of rhodium-catalyzed cross-coupling, the rhodium center facilitates the formation of carbon-carbon bonds between different organic fragments. These reactions often proceed through a catalytic cycle involving oxidative addition, transmetalation (in the case of coupling with organometallic reagents like arylboronic acids), and reductive elimination steps. The specific ligands coordinated to the rhodium atom play a crucial role in tuning the catalyst's reactivity and selectivity.

Sodium hexachlororhodate(III) hydrate is a precursor for the synthesis of Rh(III) catalysts used in enantiotopic C-H activation, a powerful tool for the asymmetric synthesis of chiral molecules. mdpi.comnih.gov A key catalyst in this field is the pentamethylcyclopentadienyl rhodium(III) dichloride dimer, [Cp*RhCl₂]₂, which is prepared from rhodium trichloride (B1173362) trihydrate. blogspot.comwikipedia.org

These Rh(III) complexes, when equipped with a suitable chiral cyclopentadienyl (B1206354) (Cp) ligand, can catalyze the enantioselective functionalization of C-H bonds. This approach has been successfully applied to the synthesis of P-chiral cyclic phosphinamides from easily accessible diaryl phosphinamides. The rhodium(III) catalyst enables an enantiodetermining C-H activation step, which is followed by trapping with an alkyne to form the cyclic product with high yield and enantioselectivity. wikipedia.org This methodology provides a direct and efficient route to valuable P-chiral compounds, which are often used as ligands in other asymmetric catalytic reactions. wikipedia.org

| Precursor | Catalyst | Reaction | Application |

| Rhodium(III) chloride trihydrate | [Cp*RhCl₂]₂ and its derivatives with chiral Cp ligands | Enantiotopic C-H activation/annulation | Asymmetric synthesis of P-chiral cyclic phosphinamides |

Sodium hexachlororhodate(III) hydrate and related rhodium compounds serve as precursors for catalysts in hydroformylation, also known as the oxo process. This industrial process involves the conversion of olefins, carbon monoxide, and hydrogen into aldehydes. researchgate.netresearchgate.net A patent has indicated that trisammonium hexachlororhodate(III), a compound structurally analogous to the sodium salt, is a suitable rhodium source for hydroformylation catalysts. google.com

Rhodium-based catalysts, often modified with phosphine (B1218219) or phosphite (B83602) ligands, are highly active and selective for the production of linear aldehydes, which are valuable chemical intermediates. The catalytic cycle for rhodium-catalyzed hydroformylation is generally understood to involve the following key steps:

Formation of a rhodium-hydrido-carbonyl complex.

Coordination of the olefin to the rhodium center.

Migratory insertion of the olefin into the rhodium-hydride bond to form a rhodium-alkyl complex.

Coordination of carbon monoxide.

Migratory insertion of CO to form a rhodium-acyl complex.

Oxidative addition of H₂ followed by reductive elimination of the aldehyde product, or reaction with a rhodium-hydride species to release the aldehyde and regenerate the catalyst.

Energy-Related Catalysis

Sodium hexachlororhodate(III) hydrate can be used as a precursor to synthesize rhodium nanoparticles, which have shown significant activity as catalysts in light-driven hydrogen evolution from water. rsc.orgnih.gov The generation of hydrogen from water using sunlight is a key goal in the development of renewable energy technologies.

In a typical photocatalytic system, a photosensitizer absorbs light and transfers energy to the rhodium nanoparticle catalyst. The rhodium nanoparticles then act as active sites for the reduction of protons to molecular hydrogen. The efficiency of this process is dependent on the size, shape, and surface properties of the rhodium nanoparticles. researchgate.net Research has shown that rhodium nanoparticles confined within nanostructures, such as titania nanotubes, exhibit enhanced catalytic activity and durability for hydrogen evolution. nih.gov These materials can catalyze the hydrolysis of chemical hydrogen storage materials like ammonia (B1221849) borane (B79455) to release hydrogen. nih.gov

| Precursor | Catalytic Species | Application |

| Sodium hexachlororhodate(III) hydrate / Rhodium(III) chloride | Rhodium Nanoparticles (Rh NPs) | Light-driven hydrogen evolution from water; Hydrogen release from chemical storage materials |

Investigations in Electrochemical Applications

Sodium hexachlororhodate(III) hydrate serves as a crucial precursor material in various electrochemical applications, primarily centered around the electrodeposition of rhodium and the formation of rhodium-based catalytic species. The electrochemical behavior of the hexachlororhodate(III) ion, [RhCl₆]³⁻, in aqueous solutions is fundamental to these applications.

Research into the electrochemical reduction of rhodium(III) complexes from chloride solutions has provided significant insights into the mechanism and kinetics of rhodium electrodeposition. Studies employing techniques such as cyclic voltammetry (CV), electrochemical quartz crystal microbalance (EQCM), and electrochemical impedance spectroscopy (EIS) have elucidated the process by which rhodium ions are reduced to metallic rhodium.

A key finding from these investigations is that the reduction of aquachloro-rhodium(III) complexes is an irreversible reaction involving a three-electron transfer to deposit rhodium metal (Rh⁰). The process is generally diffusion-controlled.

Detailed Research Findings: Electrodeposition of Rhodium

A notable study investigated the electrodeposition of rhodium onto an activated glassy carbon (GC) electrode from a 0.5 M Sodium chloride (NaCl) solution containing 5 mM sodium hexachlororhodate(III) (Na₃RhCl₆). This research provides specific details on the electrochemical behavior of the hexachlororhodate(III) ion and the mechanism of rhodium nucleation and growth.

Cyclic voltammetry of the rhodium-containing solution revealed distinct cathodic peaks associated with the deposition of rhodium. conicet.gov.ar On an activated GC substrate, the electrodeposition of rhodium was found to initiate at more positive potentials compared to a non-activated surface. conicet.gov.ar A sharp cathodic peak observed at approximately -220 mV (vs. a saturated calomel (B162337) electrode) indicated a change in the deposition mechanism due to the surface activation. conicet.gov.ar

The analysis of potentiostatic current density transients provided further details into the nucleation and growth of rhodium deposits. The findings suggest a complex mechanism that transitions from a two-dimensional (2D) to a three-dimensional (3D) nucleation process. conicet.gov.ar At shorter times, a 2D progressive nucleation is observed, which shifts to a 2D instantaneous nucleation process at more negative potentials. conicet.gov.ar Both of these initial 2D processes are subsequently followed by 3D nucleation with diffusion-controlled growth at longer deposition times. conicet.gov.ar

The following interactive data tables summarize the experimental conditions and key findings from this research on rhodium electrodeposition.

Table 1: Experimental Parameters for Rhodium Electrodeposition

| Parameter | Value |

| Electrolyte Composition | 5 mM Na₃RhCl₆ in 0.5 M NaCl |

| Substrate | Activated Glassy Carbon (GC) |

| pH | 3.3 |

| Temperature | 298 K (25 °C) |

| Electrochemical Techniques | Cyclic Voltammetry, Chronoamperometry |

Table 2: Summary of Nucleation and Growth Mechanisms

| Deposition Stage | Nucleation Type | Growth Control |

| Initial (Short Times) | 2D Progressive | - |

| Initial (More Cathodic Potentials) | 2D Instantaneous | - |

| Subsequent (Longer Times) | 3D | Diffusion Controlled |

These detailed investigations into the electrochemical behavior of sodium hexachlororhodate(III) hydrate and its derived species are critical for the controlled fabrication of rhodium films and nanoparticles for various catalytic applications.

Advanced Spectroscopic and Computational Characterization of Rhodium Iii Chloro Complexes

Spectroscopic Methodologies for Structural and Electronic Elucidation

Spectrophotometry is a powerful technique for monitoring changes in the coordination sphere of metal complexes, particularly ligand substitution reactions. The hydrolysis of the hexachlororhodate(III) anion, [RhCl₆]³⁻, in alkaline solutions serves as a prime example of its application. nih.gov This process involves the sequential replacement of chloride ligands with hydroxide (B78521) ions, ultimately leading to the formation of the hexahydroxorhodate(III) complex, [Rh(OH)₆]³⁻. nih.govacs.org

Detailed kinetic analysis provides crucial thermodynamic parameters that describe the energy landscape of the reaction.

Table 1: Activation Parameters for the Rate-Determining Step of [RhCl₆]³⁻ Hydrolysis

| Parameter | Value | Unit |

| Activation Enthalpy (ΔH†) | 105 ± 4 | kJ mol⁻¹ |

| Activation Entropy (ΔS†) | 59 ± 10 | J K⁻¹ mol⁻¹ |

This data is based on studies of [RhCl₆]³⁻ hydrolysis in an aqueous NaOH matrix. nih.govacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the dynamic behavior of rhodium complexes in solution. The rhodium-103 (¹⁰³Rh) nucleus, being a spin-½ nucleus with 100% natural abundance, is a direct probe of the metal's local environment. huji.ac.il However, its practical application is hampered by a very low gyromagnetic ratio, which results in low sensitivity. nih.gov

Despite these challenges, ¹⁰³Rh NMR provides invaluable insights. The chemical shifts in ¹⁰³Rh NMR are exceptionally sensitive to the coordination environment, spanning a range of over 12,000 ppm. nih.gov This sensitivity allows for the detection of subtle changes in the ligand sphere, oxidation state, and complex geometry. acs.org For instance, aqueous solutions of rhodium(III) chloride hydrate (B1144303) show multiple ¹⁰³Rh NMR signals corresponding to various aquo and chloro species like [Rh(H₂O)₆]³⁺, [RhCl(H₂O)₅]²⁺, and isomers of [RhCl₂(H₂O)₄]⁺ and [RhCl₃(H₂O)₃]. wikipedia.org

The dynamic exchange between these species, as well as interactions with the solvent, can be studied by monitoring changes in the NMR spectra as a function of temperature and concentration. nih.gov Due to the low sensitivity, indirect detection methods, such as Heteronuclear Multiple Quantum Coherence (HMQC), which transfer polarization from a more sensitive nucleus like ¹H or ³¹P, are often employed. huji.ac.il

Table 2: Key Features of ¹⁰³Rh NMR for Studying Rhodium(III) Chloro Complexes

| Feature | Description |

| Chemical Shift Range | Extremely wide, making it highly sensitive to the chemical environment. nih.gov |

| Sensitivity | Very low, often requiring long acquisition times or indirect detection methods. huji.ac.il |

| Applications | Identification of different species in solution, studying ligand exchange dynamics, and probing solvent-complex interactions. nih.govnih.gov |

| Coupling | ¹⁰³Rh couples to other nuclei (e.g., ³¹P, ¹³C, ¹⁵N), providing additional structural information. huji.ac.il |

Infrared (IR) spectroscopy probes the vibrational frequencies of molecules, providing information about the nature and strength of chemical bonds. rsc.org In the context of sodium hexachlororhodate(III), the most significant vibrations are the Rh-Cl stretching and bending modes. These vibrations occur in the far-infrared region of the spectrum, typically below 400 cm⁻¹, due to the relatively heavy rhodium atom and the single-bond nature of the Rh-Cl interaction. msu.edu

The number and position of the IR-active bands can offer clues about the symmetry of the complex. For an octahedral complex like [RhCl₆]³⁻ with Oₕ symmetry, group theory predicts specific vibrational modes to be IR-active. The primary Rh-Cl stretching vibration (T₁ᵤ mode) is expected to give rise to a strong absorption band. Any deviation from perfect octahedral symmetry, for example, due to solid-state effects or the presence of different isomers in a mixture, would lead to the appearance of additional bands.

Table 3: Typical Infrared Absorption Regions for Relevant Bonds

| Functional Group / Bond | Vibration Type | Frequency Range (cm⁻¹) |

| O-H (in H₂O of hydration) | Stretch, broad | 3600 - 3200 |

| C-Cl | Stretch | 850 - 550 |

| Rh-Cl | Stretch | ~350 - 250 |

Note: The Rh-Cl stretching frequency is an approximation based on typical ranges for metal-chloride bonds and can vary with the specific complex and its environment.

Time-resolved spectroscopic techniques, such as transient absorption (TA) and time-resolved emission, are employed to study the dynamics of photoexcited states of rhodium complexes. princeton.edu These methods use ultrashort laser pulses to excite the molecule and then probe the subsequent changes in absorption or emission over time, typically on the femtosecond to microsecond timescale. nih.govpolimi.it

These studies are crucial for understanding the mechanisms of photochemical reactions and energy transfer processes. For rhodium(III) complexes, which are generally considered kinetically inert in their ground state, photoexcitation can open pathways to reactive excited states, facilitating ligand substitution or redox reactions.

By analyzing the transient spectra, it is possible to identify the nature and lifetimes of intermediate species, such as triplet (³ππ*) or quintet (⁵dd) excited states. nih.gov For example, studies on related Rh(III) corrole (B1231805) complexes have shown that the nature of the axial ligands can significantly influence the relative energies of the excited states and, consequently, which states are populated upon photoexcitation. nih.gov This information is vital for designing rhodium-based photosensitizers and photocatalysts.

Computational Chemistry Approaches

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for investigating the electronic structure and reactivity of transition metal complexes. scispace.com DFT methods calculate the electronic energy of a system based on its electron density, offering a balance between computational cost and accuracy. arxiv.org

In the study of rhodium(III) chloro complexes, DFT is used to complement and explain experimental observations. For the hydrolysis of [RhCl₆]³⁻, DFT calculations have been used to simulate the ligand substitution mechanism. nih.govacs.org These simulations support a dissociative mechanism and help explain the difference in reaction kinetics observed in acidic versus basic conditions. africaresearchconnects.com

Furthermore, DFT can predict the stereochemical outcome of reactions. For instance, calculations predicted that the hydrolysis of [RhCl₆]³⁻ in a basic solution kinetically favors a trans route of substitution, proceeding from [RhCl₅(OH)]³⁻ to trans-[RhCl₄(OH)₂]³⁻. acs.org This level of mechanistic detail is often difficult to obtain solely from experimental data. DFT is also employed to calculate other important properties, such as vibrational frequencies to aid in the assignment of IR spectra and NMR chemical shifts to help in the speciation of complexes in solution. nih.govresearchgate.net

Table 4: Applications of DFT in the Study of Rhodium(III) Chloro Complexes

| Application | Information Obtained |

| Reaction Mechanisms | Elucidation of reaction pathways (e.g., dissociative vs. associative), identification of transition states. nih.govresearchgate.net |

| Reaction Energetics | Calculation of activation energies (ΔE†) and reaction enthalpies (ΔH). nih.gov |

| Stereochemistry | Prediction of the kinetic and thermodynamic favorability of different isomers (e.g., cis vs. trans). acs.org |

| Electronic Structure | Analysis of molecular orbitals, charge distribution, and bonding. nih.gov |

| Spectroscopic Properties | Calculation of IR vibrational frequencies and ¹⁰³Rh NMR chemical shifts to support experimental data. nih.govresearchgate.net |

Simulation of Ligand Substitution Mechanisms and Stereoselectivity

Computational modeling, particularly through density functional theory (DFT), has provided significant insights into the mechanisms of ligand substitution for the hexachlororhodate(III) anion, [RhCl₆]³⁻. The hydrolysis of [RhCl₆]³⁻, a fundamental ligand substitution reaction, has been a key area of study. Simulations reveal that the reaction proceeds through a successive substitution of chloride ligands by water or hydroxide ions.

In acidic solutions, the hydrolysis is kinetically slow. DFT calculations have corroborated experimental data, indicating that the kinetic stereochemical sequence of hydrolysis proceeds as follows: [RhCl₆]³⁻ → [RhCl₅(H₂O)]²⁻ → cis-[RhCl₄(H₂O)₂]⁻

Conversely, in basic solutions, the substitution kinetics are relatively fast. DFT calculations predict that in a basic medium, the trans route of substitution is kinetically favored: [RhCl₆]³⁻ → [RhCl₅(OH)]³⁻ → trans-[RhCl₄(OH)₂]³⁻

The transformation of [RhCl₆]³⁻ into [RhCl₅(OH)]³⁻ is identified as the rate-determining step in alkaline conditions. By simulating the ligand substitution as a dissociative mechanism, computational studies can explain the differing kinetics observed in acidic versus basic environments. The calculated activation energies from these simulations align with experimental findings, lending strong support to the proposed mechanisms and stereoselective outcomes.

Analysis of Non-Covalent Interactions within Coordination Spheres

The study of non-covalent interactions within the coordination sphere of complexes like hexachlororhodate(III) is crucial for understanding their stability, crystal packing, and reactivity. While specific computational analyses exclusively focused on the non-covalent interactions within the coordination sphere of the [RhCl₆]³⁻ anion are not extensively detailed in the literature, the application of established computational methods provides a framework for such analysis.

Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are powerful tools for investigating weak interactions. These methods can be applied to rhodium coordination compounds to identify and characterize interactions such as halogen bonding between the chloride ligands or interactions between the anionic complex and surrounding counter-ions (Na⁺) and water molecules in the hydrated form.

X-ray Diffraction Analysis of Crystal Structures and Packing

As of the current body of scientific literature, a definitive single-crystal X-ray diffraction structure for sodium hexachlororhodate(III) hydrate has not been elucidated. The compound is commercially available, often as a dodecahydrate (Na₃[RhCl₆]·12H₂O), but its detailed crystal packing and the precise arrangement of the water molecules of hydration, sodium cations, and the hexachlororhodate(III) anions have not been crystallographically confirmed.

For context, the crystal structure of the related anhydrous rhodium(III) chloride (RhCl₃) has been determined by X-ray crystallography. It adopts a monoclinic crystal system with the space group C12/m1, similar to the YCl₃ and AlCl₃ structures. In this structure, the rhodium centers are octahedrally coordinated, and the chloride ligands are doubly bridging, forming a polymeric network. This octahedral coordination geometry for Rh(III) is characteristic of most of its complexes.

While powder X-ray diffraction (XRD) could be used to characterize the bulk material of sodium hexachlororhodate(III) hydrate and confirm its phase purity, it does not typically provide the atomic-level resolution of a single-crystal study. Therefore, a detailed analysis of the crystal packing, including specific interionic distances, hydrogen bonding networks involving the hydrate water molecules, and the coordination environment of the sodium ions, awaits a full single-crystal X-ray diffraction study. Such a study would be invaluable for understanding the solid-state properties of this important rhodium compound.

Emerging Research Directions and Broader Academic Impact

Development of Novel Rhodium(III) Catalysts with Enhanced Selectivity and Activity

Sodium hexachlororhodate(III) is a crucial precursor in the synthesis of advanced Rhodium(III) catalysts. chemimpex.com Researchers are focused on creating new catalysts that offer improved selectivity and activity in organic synthesis and other chemical transformations. chemimpex.com The development of these catalysts is critical for producing fine chemicals and pharmaceuticals more efficiently. chemimpex.com

Rhodium(III) compounds typically feature an octahedral geometry, a characteristic that makes them stable and effective in catalytic processes. wikipedia.org The design of these catalysts often involves the strategic selection of ligands that coordinate with the rhodium center. This approach allows for the fine-tuning of the catalyst's electronic and steric properties, which in turn dictates its performance in reactions such as hydrogenations and carbonylations. chemimpex.comwikipedia.org

A significant area of research is the synthesis of organorhodium compounds, which are pivotal in homogeneous catalysis. wikipedia.org For instance, complexes like Wilkinson's catalyst, while a Rh(I) complex, showcase the potential of rhodium-based catalysts in industrial processes like the hydroformylation of alkenes. wikipedia.orgthermofisher.com The principles learned from such established catalysts are being adapted to develop novel Rh(III) systems with unique catalytic capabilities.

Application as Precursors in Advanced Materials Science and Nanotechnology

In the realm of materials science and nanotechnology, sodium hexachlororhodate(III) hydrate (B1144303) serves as a vital precursor for creating novel materials with specialized properties. chemimpex.com Its application is particularly prominent in the synthesis of rhodium nanoparticles (NPs), which are of great interest due to their unique size- and shape-dependent catalytic and electronic properties. nih.gov

The synthesis of rhodium nanoparticles often involves the chemical reduction of a rhodium salt, such as sodium hexachlororhodate(III), in the presence of a stabilizing agent. nih.gov The "polyol method" is a common technique where a polyol (e.g., ethylene (B1197577) glycol) acts as both the solvent and the reducing agent. By carefully controlling reaction parameters like temperature, precursor concentration, and the type of stabilizing agent (e.g., polyvinylpyrrolidone (B124986) or PVP), researchers can dictate the final size and shape of the nanoparticles, producing structures like nanocubes, multipods, and icosahedra. nih.govresearchgate.net

Recent studies have demonstrated innovative methods for controlling nanoparticle size by adjusting the ratio of different rhodium precursors, such as rhodium(III) chloride and rhodium(III) acetylacetonate (B107027). sciltp.comsciltp.com For example, using rhodium trichloride (B1173362) as a precursor tends to produce smaller nanoparticles compared to using rhodium acetylacetonate. sciltp.com Furthermore, researchers have successfully synthesized rhodium-based nanocrystals in a metastable hexagonal close-packed (hcp) phase by using ruthenium seeds to template the deposition of rhodium atoms, showcasing enhanced catalytic activity for reactions like ethanol (B145695) oxidation. nih.gov These advanced materials have potential applications in catalysis, electronics, and sensing. chemimpex.comnih.gov

Table 1: Methods for Synthesizing Rhodium Nanoparticles

| Method | Precursor(s) | Key Parameters Controlled | Resulting Nanoparticle Shapes |

|---|---|---|---|

| Seedless Polyol Method | Rhodium(III) chloride | Temperature, Precursor Concentration | Sub-10 nm nanocubes |

| Seeded Growth | Rhodium(III) chloride, PVP-capped Rh seeds | Monomer addition rate | Cuboctahedra, Multipods |

| Organometallic Decomposition | Organometallic derivatives (e.g., Rh(acac)₃) | Temperature, Precursor compound | Tetrahedral, Spherical, Irregular |

| Precursor Ratio Adjustment | Rhodium(III) chloride, Rhodium(III) acetylacetonate | Ratio of chloride to acetylacetonate salts | Size-controlled nanoparticles (1.6 to 6.4 nm) |

| Seed-Mediated Templating | Rhodium(III) acetylacetonate on Ruthenium seeds | Precursor injection rate | Core-shell nanocrystals (hcp or fcc phase) |

This table is generated based on data from multiple research findings. nih.govresearchgate.netsciltp.comnih.gov

Exploratory Research in Novel Chemotherapeutic Compound Synthesis via Rhodium(III) Coordination

Rhodium(III) complexes are gaining attention as potential alternatives to traditional platinum-based anticancer drugs like cisplatin (B142131). rsdjournal.org The coordination chemistry of rhodium allows for the synthesis of a diverse range of compounds with potential therapeutic applications. rsdjournal.orgresearchgate.net Sodium hexachlororhodate(III) can serve as a starting material for creating these novel rhodium(III) coordination complexes.

Research has shown that the anticancer activity of rhodium complexes can be significantly influenced by the ligands attached to the rhodium center. researchgate.net For example, rhodium(III) complexes with isoquinoline (B145761) derivatives have demonstrated strong anticancer activity against various cancer cells while showing low cytotoxicity against non-cancer cells. rsc.org These complexes are believed to induce apoptosis (programmed cell death) through mitochondrial dysfunction. rsc.org

Similarly, studies on rhodium(III) dihalido complexes with picolinamide (B142947) ligands have shown increased cytotoxicity and selectivity towards cancer cells, with some compounds being significantly more active and selective than cisplatin against human colorectal cancer. acs.org The kinetic inertness of some Rh(III) complexes is considered a favorable trait, potentially leading to reduced systemic toxicity. researchgate.net The exploration of different ligand systems continues to be a promising strategy in the design of new rhodium-based chemotherapeutic agents. researchgate.netnih.gov

Table 2: Examples of Rhodium(III) Complexes with Anticancer Potential

| Complex Type | Ligands | Key Findings |

|---|---|---|

| Isoquinoline Complexes | Isoquinoline derivatives | Strong anticancer activity, low cytotoxicity to non-cancer cells, induces apoptosis via mitochondrial dysfunction. rsc.org |

| Dihalido Complexes | N-((3-halidophenyl)picolinamide) | High cytotoxicity, significantly more active and selective than cisplatin against colorectal cancer. acs.org |

| Polypyridyl Complexes | Polypyridyl and other aromatic chelates | High cytotoxicity in cancer cells, promising relative tolerance by healthy cells. researchgate.net |

This table summarizes findings from various studies on the anticancer properties of Rhodium(III) complexes. researchgate.netrsc.orgacs.org

Utilization in Advanced Analytical Methodologies

Sodium hexachlororhodate(III) and other rhodium compounds play a role in various advanced analytical techniques. chemimpex.com In analytical chemistry, these compounds can be used in methods such as spectroscopy for the detection and quantification of other substances. chemimpex.com The unique properties of rhodium complexes make them suitable for use as standards or reagents in specific analytical procedures. While less common than their catalytic or materials science applications, the use of rhodium compounds in analytical chemistry is an area of ongoing interest. The stability and well-defined stoichiometry of compounds like sodium hexachlororhodate(III) hydrate make them reliable for preparing standard solutions for elemental analysis or for calibrating analytical instruments.

Q & A

Q. What are the recommended methods for synthesizing sodium hexachlororhodate(III) hydrate in a laboratory setting?

Sodium hexachlororhodate(III) hydrate can be synthesized via ion exchange or direct precipitation:

- Ion exchange : React ammonium hexachlororhodate(III) hydrate [(NH₄)₃RhCl₆·xH₂O] with sodium hydroxide (NaOH) in hydrochloric acid (HCl) to replace NH₄⁺ with Na⁺ ions .

- Direct synthesis : Combine rhodium(III) chloride hydrate (RhCl₃·xH₂O) with excess sodium chloride (NaCl) in concentrated HCl, followed by crystallization under controlled humidity to retain hydration . Key considerations : Use inert atmospheres to prevent oxidation, and monitor pH to avoid hydrolysis of Rh³⁺.

Q. How should sodium hexachlororhodate(III) hydrate be stored to maintain stability?

- Store in airtight containers at 0–6°C to minimize hygroscopicity and oxidation .

- Use desiccants (e.g., silica gel) and avoid exposure to moisture or strong oxidizers (e.g., HNO₃, H₂O₂) to prevent decomposition .

Q. What analytical techniques are critical for characterizing this compound?

- X-ray diffraction (XRD) : Determine crystal structure and hydration state (e.g., comparing anhydrous vs. hydrated forms) .

- Thermogravimetric analysis (TGA) : Measure water content (x in Na₃RhCl₆·xH₂O) and decomposition temperature (~900°C) .

- UV-Vis spectroscopy : Identify electronic transitions in the visible range (red crystals) to confirm Rh³⁺ coordination .

Advanced Research Questions

Q. How can sodium hexachlororhodate(III) hydrate serve as a precursor in catalytic applications?

- Homogeneous catalysis : Use as a Rh³⁺ source for synthesizing organorhodium complexes (e.g., hydrogenation catalysts). Ligand-exchange reactions with phosphines or cyclooctadiene (COD) yield active species .

- Heterogeneous catalysis : Support on carbon or oxides for redox reactions (e.g., CO oxidation). Pre-treat with reducing agents (e.g., H₂) to generate metallic Rh nanoparticles . Methodological tip : Monitor catalytic activity via gas chromatography (GC) or in situ FTIR to track intermediate species.

Q. What factors influence the stability of sodium hexachlororhodate(III) hydrate under varying pH and temperature?

- pH-dependent hydrolysis : In alkaline conditions (pH > 8), Rh³⁺ hydrolyzes to Rh(OH)₃, altering catalytic properties. Use buffered solutions (pH 2–6) for stability .

- Thermal stability : Decomposition at ~900°C produces Rh metal and NaCl. Kinetic studies via differential scanning calorimetry (DSC) can map phase transitions .

Q. How can researchers resolve contradictions in reported decomposition temperatures or hydration states?

- Reproducibility checks : Standardize synthesis protocols (e.g., HCl concentration, drying time) to isolate hydration effects .

- Cross-validation : Combine TGA with Karl Fischer titration to quantify water content accurately .

Q. What strategies mitigate challenges in synthesizing rhodium complexes from sodium hexachlororhodate(III) hydrate?

- Ligand competition : Competing chloride ions may inhibit ligand substitution. Use excess chelating ligands (e.g., ethylenediamine) and reflux in polar solvents (e.g., ethanol) to displace Cl⁻ .

- Redox control : Add reducing agents (e.g., NaBH₄) to stabilize Rh(I) intermediates during ligand exchange .

Data Analysis and Experimental Design

Q. How should researchers design experiments to study redox behavior in sodium hexachlororhodate(III) hydrate?

- Cyclic voltammetry (CV) : Perform in non-aqueous solvents (e.g., acetonitrile) with a Ag/AgCl reference electrode to identify Rh³⁺/Rh⁰ redox peaks .

- In situ XAS (X-ray absorption spectroscopy) : Track Rh coordination changes during electrochemical cycling .

Q. What methodologies are recommended for analyzing interactions between sodium hexachlororhodate(III) hydrate and biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.